![molecular formula C15H12Cl2N2O2S B2877708 N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide CAS No. 537680-98-1](/img/structure/B2877708.png)
N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide
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Description
N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of 2-methoxybenzamide and has been found to exhibit various biological activities. DCM has been extensively studied for its potential therapeutic applications in different diseases.
Scientific Research Applications
Urease Inhibition
One of the primary applications of this compound is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can have detrimental effects in agriculture and medicine. The compound has been studied for its potential to inhibit bacterial urease, which could be beneficial in treating infections caused by urease-producing bacteria .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complexN-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide has been utilized in molecular docking studies to understand its binding interactions with biological targets, which is crucial for drug design and discovery .
Synthetic Chemistry
This compound is also significant in synthetic chemistry, where it serves as a building block for creating various chemical structures. Its reactivity and structural features make it a valuable compound for synthesizing more complex molecules with potential therapeutic applications .
Structure-Activity Relationship (SAR) Studies
SAR studies are conducted to identify the relationship between the chemical or 3D structure of a molecule and its biological activityN-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide can be used in SAR studies to develop new compounds with enhanced biological activity and reduced toxicity .
Crystallography
The compound’s crystal structure provides insights into its molecular geometry, conformation, and intermolecular interactions. These details are essential for understanding the physical properties and reactivity of the compound. Crystallographic studies can also aid in the design of new drugs .
Pharmacology
In pharmacology, the compound’s interactions with various enzymes and receptors are studied to assess its potential as a therapeutic agent. Its effects on different biological pathways can lead to the development of new medications for various diseases .
Medicinal Chemistry
N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide: is explored in medicinal chemistry for its potential use in drug design. Its chemical properties are analyzed to create drugs that are more effective and have fewer side effects .
Antimicrobial Research
The compound’s antimicrobial properties are investigated to develop new treatments for bacterial and fungal infections. Research in this field focuses on the compound’s ability to inhibit the growth of microorganisms or kill them outright .
properties
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-21-13-5-3-2-4-10(13)14(20)19-15(22)18-12-8-9(16)6-7-11(12)17/h2-8H,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGJCBOTSFLODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dichlorophenyl)carbamothioyl)-2-methoxybenzamide |
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